Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Medicinal Chemistry Agrochemical Synthesis Fluorine Chemistry

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5, MF: C₁₀H₁₀FNO₃, MW: 211.19 g/mol) is a fluorinated pyridine β-ketoester building block characterized by a 3-fluoropyridine moiety linked to an ethyl β-ketoester group. The electron-withdrawing fluorine atom at the 3-position of the pyridine ring modulates both the electronic properties of the heterocycle and the reactivity of the adjacent β-ketoester functionality.

Molecular Formula C10H10FNO3
Molecular Weight 211.192
CAS No. 1093115-27-5
Cat. No. B2524451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
CAS1093115-27-5
Molecular FormulaC10H10FNO3
Molecular Weight211.192
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC=N1)F
InChIInChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3
InChIKeyIPVDCFDOQGHIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5) for Procurement: Compound Class, Core Identity, and Procurement-Relevant Baselines


Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5, MF: C₁₀H₁₀FNO₃, MW: 211.19 g/mol) is a fluorinated pyridine β-ketoester building block characterized by a 3-fluoropyridine moiety linked to an ethyl β-ketoester group . The electron-withdrawing fluorine atom at the 3-position of the pyridine ring modulates both the electronic properties of the heterocycle and the reactivity of the adjacent β-ketoester functionality . Commercially, the compound is supplied at 97% purity (typical) with full characterization including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1], enabling immediate use in synthetic workflows without additional analytical verification. Its procurement-relevant identifiers include MDL Number MFCD23133912 and InChIKey IPVDCFDOQGHIEC-UHFFFAOYSA-N .

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: Why In-Class β-Ketoester or Fluoropyridine Building Blocks Cannot Be Substituted Arbitrarily


Fluoropyridine β-ketoesters are not interchangeable commodities for medicinal chemistry and agrochemical synthesis. The position of the fluorine substituent on the pyridine ring (2-, 3-, or 5-position) fundamentally alters the electronic distribution and nucleophilic aromatic substitution (SₙAr) reactivity of the heterocycle, directly impacting downstream derivatization outcomes . The ester moiety (ethyl vs. methyl vs. tert-butyl) governs the steric and electronic profile of the β-ketoester, influencing enolate formation, condensation regioselectivity, and final deprotection strategy compatibility with other functional groups in complex molecular scaffolds [1]. Generic substitution with an alternative fluoropyridine regioisomer or a different ester analog introduces uncontrolled variables into multi-step synthetic sequences, potentially compromising reaction yields, product purity, and ultimately the validity of structure-activity relationship (SAR) data. The evidence below quantifies these differentiation dimensions, establishing why CAS 1093115-27-5 is a non-fungible procurement item within this building block class.

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5): Quantified Differential Evidence Against Closest Analogs for Procurement Decision-Making


Fluorine Substitution at Pyridine 3-Position vs. 5-Position: Quantified Physicochemical and Reactivity Divergence

The target compound bears fluorine at the pyridine 3-position (ortho to the ring nitrogen in the 2-substituted β-ketoester). Its closest regioisomeric analog, ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 1701680-11-6), features fluorine at the 5-position (meta to the nitrogen) . In fluoropyridine systems, the ortho-position relative to nitrogen is activated toward nucleophilic aromatic substitution (SₙAr) by the ring nitrogen's electron-withdrawing effect [1]. This positional difference creates distinct reactivity profiles: the 3-fluoro-2-yl substitution pattern enables SₙAr-based diversification that is geometrically and electronically inaccessible to the 5-fluoro-3-yl analog. While no direct comparative kinetic data for these exact compounds exist in public literature, the class-level inference from fluoropyridine SₙAr chemistry is well-established [1].

Medicinal Chemistry Agrochemical Synthesis Fluorine Chemistry

Ethyl Ester vs. tert-Butyl Ester Analog: Molecular Weight Reduction and Synthetic Accessibility

The target compound (ethyl ester) has a molecular weight of 211.19 g/mol . The tert-butyl ester analog, tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1338091-30-7), has a molecular weight of 239.24 g/mol . The tert-butyl ester introduces an additional 28.05 g/mol (a 13.3% increase in molecular weight) and a sterically bulky group that can hinder β-ketoester enolate alkylation and condensation reactions requiring minimal steric encumbrance. While direct comparative synthetic yield data between these esters are not publicly available, the ethyl ester is established as a versatile small molecule scaffold for constructing pharmacophores , with the lower steric demand of ethyl providing greater synthetic flexibility in multi-step sequences.

Medicinal Chemistry Process Chemistry Building Block Selection

Quantitative Synthetic Efficiency: One-Step Protocol with Quantitative Yield vs. Traditional Multi-Step Routes

A 2023 publication reports the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. Traditional synthetic approaches to fluorinated β-ketoesters typically involve multi-step sequences (e.g., Claisen condensation of ethyl acetate derivatives with fluoropyridine esters, requiring 2-3 steps with cumulative yields rarely exceeding 70-80%) . This novel one-step Vilsmeier protocol represents a step-count reduction from 2-3 steps to 1 step and a yield increase to quantitative levels (approximately 100%), offering substantial improvements in both atom economy and laboratory efficiency.

Synthetic Methodology Process Optimization Yield Comparison

Distinct Lipophilicity Profile vs. Deoxygenated Propanoate Analog: cLogP Differential for CNS vs. Peripheral Applications

The target compound (β-ketoester) has a consensus Log P of 1.49 (XLOGP3 = 1.36, WLOGP = 1.78, iLOGP = 1.61) . The deoxygenated analog ethyl 3-(3-fluoropyridin-2-yl)propanoate (CAS 1427360-81-3), which lacks the β-keto carbonyl, has a Log P of 1.36 . The β-ketoester's additional carbonyl oxygen introduces a hydrogen bond acceptor that slightly increases polarity while maintaining favorable lipophilicity for oral bioavailability (Lipinski Rule of 5: cLogP < 5). More critically, the β-ketoester functionality provides a synthetic handle for heterocycle formation (pyrazoles, isoxazoles, pyrimidines) via condensation with hydrazines, hydroxylamines, or amidines—transformations that are impossible with the fully reduced propanoate analog. This dual identity (balanced lipophilicity plus reactive β-ketoester warhead) distinguishes the compound as a more versatile advanced intermediate than its deoxygenated counterpart.

Drug Design Lipophilicity Optimization CNS Penetration

Complete Spectroscopic Characterization Package: Enabling Immediate Analytical QC and Structural Confirmation

The 2023 Molbank publication provides complete spectroscopic characterization of the title compound, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. Commercial suppliers additionally offer batch-specific QC documentation including NMR, HPLC, and GC purity certificates (standard purity 97%) . In contrast, many related fluoropyridine β-ketoester analogs (including CAS 1701680-11-6 and CAS 1338091-30-7) lack peer-reviewed characterization data, relying solely on vendor-supplied QC without independent verification. The existence of peer-reviewed spectroscopic reference data reduces analytical uncertainty upon receipt, accelerates in-house quality verification, and provides a citable reference for regulatory submissions and publications.

Analytical Chemistry Quality Control Procurement Verification

Validated Structural Motif in FLAP Inhibitor Scaffolds: Differentiated Pharmacological Relevance vs. Non-Fluorinated Analogs

The 3-fluoropyridin-2-yl moiety present in the target compound is a validated pharmacophoric element in 5-lipoxygenase activating protein (FLAP) inhibitors, a class of therapeutics for arteriosclerosis and related cardiovascular indications [1]. Specifically, Takeda Pharmaceutical's patent WO2011100402A1 describes compounds containing the 3-fluoropyridin-2-yl substructure with superior FLAP inhibitory action [2]. Additionally, related 2-fluoropyridinyl-substituted analogs have demonstrated measurable MCT1 inhibition in rat brain endothelial cells via [¹⁴C]lactate uptake assays [3]. While the target compound itself is an intermediate rather than a final drug candidate, the demonstrated biological relevance of its core fluoropyridine scaffold to validated therapeutic targets (FLAP, MCT1, BACE1) distinguishes it from non-fluorinated pyridine β-ketoesters that lack established target engagement in peer-reviewed pharmacology. This evidence positions the compound as a strategically relevant intermediate for building kinase inhibitor and CNS-targeting scaffolds.

Drug Discovery FLAP Inhibition Cardiovascular Therapeutics

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1093115-27-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of FLAP Inhibitors and Kinase-Targeting Heterocyclic Scaffolds

The 3-fluoropyridin-2-yl moiety embedded in this compound is a validated pharmacophore for FLAP inhibitors (Takeda patent WO2011100402A1) [1], making this β-ketoester a strategically relevant intermediate for constructing FLAP-targeting drug candidates. The β-ketoester functionality enables condensation with hydrazines, hydroxylamines, or amidines to form pyrazole, isoxazole, or pyrimidine heterocycles—core structures in kinase inhibitor design. The consensus Log P of 1.49 positions derivatives within the optimal lipophilicity range for oral bioavailability (Lipinski Rule of 5). The 3-fluoro ortho-substitution pattern further enables SₙAr diversification [2] to explore structure-activity relationships around the pyridine ring.

Process Chemistry: High-Efficiency One-Step Synthesis Supporting Scale-Up and Cost Reduction

The published one-step Vilsmeier protocol achieving quantitative yield [3] provides a validated, high-efficiency synthetic route for this compound. For process chemists and CROs, this translates to reduced step count (1 step vs. traditional 2-3 steps), improved atom economy, and lower cost of goods when scaling beyond gram quantities. The comprehensive spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [3] also establishes robust analytical reference standards for in-process control and final product release, reducing QC-related delays in multi-kilogram campaigns.

CNS Drug Discovery: MCT1 and BACE1 Inhibitor Scaffold Construction

2-Fluoropyridinyl-substituted analogs (structurally related to the 3-fluoro-2-yl pattern) have demonstrated measurable MCT1 inhibition in rat brain endothelial cell assays [4], while related fluoropyridine scaffolds have been employed in BACE1 inhibitor development for Alzheimer's disease [4]. The β-ketoester warhead of CAS 1093115-27-5 provides a reactive handle for constructing these CNS-targeting heterocyclic cores. The compound's favorable lipophilicity (Log P = 1.49) and the CNS-penetrant properties associated with fluoropyridine moieties [2] make it an appropriate building block for CNS drug discovery programs where brain permeability is a design requirement.

Analytical QC and Regulatory Documentation: Peer-Reviewed Characterization for GLP/GMP Environments

The existence of peer-reviewed, fully assigned spectroscopic data (NMR, IR, Raman) for this compound [3] distinguishes it from analogs lacking published characterization. For QC laboratories in GLP/GMP settings, this provides an independent reference for identity confirmation and impurity profiling, reducing reliance on vendor certificates of analysis alone. The published data also supports regulatory submissions (IND, NDA, IMPD) by providing citable analytical characterization, streamlining the Chemistry, Manufacturing, and Controls (CMC) documentation process for development candidates derived from this intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.